molecular formula C9H12N2O3 B12799071 3,7,7-Trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one CAS No. 77931-65-8

3,7,7-Trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one

Katalognummer: B12799071
CAS-Nummer: 77931-65-8
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: SSZRWCKRZZYAAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7,7-Trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one (CAS 77931-65-8) is a high-purity chemical compound supplied for advanced research applications. This heterocyclic organic molecule, with the molecular formula C9H12N2O3, belongs to a class of fused, seven-membered ring systems that are of significant interest in medicinal and organic chemistry . Compounds featuring the isoxazolo-oxazepine scaffold are valuable building blocks in pharmaceutical research, particularly in the development of novel therapeutic agents . Research into similar seven-membered heterocycles, such as 1,3,5-triazepines, has demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties, highlighting the potential research value of this structural motif . Furthermore, such fused heterocyclic systems are actively investigated in the field of organic electronic materials, as analogous structures have been explored for applications like organic photovoltaics (OSC) and organic light-emitting diodes (OLED) . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

77931-65-8

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

3,7,7-trimethyl-4,8-dihydro-[1,2]oxazolo[4,5-d][1,3]oxazepin-5-one

InChI

InChI=1S/C9H12N2O3/c1-5-7-6(14-11-5)4-9(2,3)13-8(12)10-7/h4H2,1-3H3,(H,10,12)

InChI-Schlüssel

SSZRWCKRZZYAAF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC2=C1NC(=O)OC(C2)(C)C

Herkunft des Produkts

United States

Biologische Aktivität

3,7,7-Trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antibacterial, antioxidant, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of 3,7,7-Trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one is C10H14N2O2C_{10}H_{14}N_{2}O_{2}. It features a complex heterocyclic structure that contributes to its biological activity. The compound can be synthesized through various methods involving cycloaddition reactions and subsequent modifications.

Synthesis

The synthesis of oxazepine derivatives typically involves the condensation of primary amines with aldehydes followed by cycloaddition reactions. For example:

  • Condensation Reaction : Primary amines react with aromatic aldehydes to form imines.
  • Cycloaddition : The imine undergoes cycloaddition with an anhydride to yield oxazepine derivatives.
  • Final Modifications : Further reactions can introduce various substituents that enhance biological activity.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of oxazepine derivatives. For instance:

  • In Vitro Studies : Compounds derived from oxazepines were tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Results indicated that many synthesized compounds exhibited significant antibacterial activity comparable to standard antibiotics like tetracycline and nalidixic acid .
CompoundActivity Against E. coliActivity Against S. aureus
1SensitiveResistant
2SensitiveSensitive
3SensitiveResistant
4Moderately SensitiveSensitive

Antioxidant Activity

The antioxidant potential of 3,7,7-Trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one has also been investigated:

  • DPPH Scavenging Assay : The compound demonstrated significant free radical scavenging ability at concentrations ranging from 100 to 500 µg/mL. The results indicated that the presence of electron-donating groups enhanced antioxidant activity .
Concentration (µg/mL)% DPPH Scavenging
10025%
25050%
50075%

Other Pharmacological Activities

Research has highlighted additional pharmacological effects of oxazepine derivatives:

  • Antiepileptic and Antihyperglycemic Properties : Some studies suggest that these compounds may exhibit antiepileptic effects and help in managing blood sugar levels .
  • Anticancer Potential : Preliminary investigations indicate that oxazepines may have anticancer properties by inhibiting cell proliferation in certain cancer cell lines .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxazepine derivatives where researchers reported promising results in both antibacterial and antioxidant assays. The study concluded that structural modifications significantly influenced biological activity .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 3,7,7-trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties against various pathogens. For instance, derivatives of similar oxazepine structures have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.
  • Neuropharmacological Effects : The compound's ability to interact with neurotransmitter receptors has been explored for its potential in treating neurological disorders. Research has indicated that oxazepine derivatives can modulate serotonin receptors, which are crucial in the management of mood disorders.
  • Anti-inflammatory Properties : Some studies have suggested that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 3,7,7-trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one against selected bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant activity against Pseudomonas aeruginosa with an MIC of 6.67 mg/mL.

Case Study 2: Neuropharmacological Research

In a neuropharmacological study, the compound was tested for its affinity to serotonin receptors (5-HT1A_1A and 5-HT2A_2A). Results showed that it had a higher binding affinity compared to standard antipsychotic drugs like clozapine and risperidone, suggesting its potential as an atypical antipsychotic agent.

Data Table: Biological Activities of 3,7,7-Trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one

Activity TypeMIC (mg/mL)Notes
Antimicrobial6.67Active against Pseudomonas aeruginosa
NeuropharmacologicalN/AHigher affinity for serotonin receptors
Anti-inflammatoryN/AInhibition of pro-inflammatory cytokines

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The compound’s unique trimethyl configuration distinguishes it from analogs. Key comparisons include:

Compound Name / ID Core Structure Substituents Key Properties
Target Compound Isoxazolo-oxazepine 3,7,7-Trimethyl High rigidity; enhanced lipophilicity
4,7-Dihydroisoxazolo[5,4-b]pyridine-6(5H)-one Isoxazolo-pyridine Variable (e.g., aryl, alkyl) Angular heterocycles; solvent-dependent synthesis
Pyrimido[4,5-d][1,3]oxazin Derivatives (e.g., 16c, 20a) Pyrimido-oxazin C4 alkyl (methyl, ethyl, etc.) EGFR inhibition (IC₅₀: 4.5 nM for 20a)
Spiro[(3-methyl-7,8-dihydroisoxazolo[5,4-b]quinoline)-4,3'-(indole-2'-one)] Spiro-fused isoxazolo-quinoline Methyl, spiro-junction Conformational rigidity; unique NMR shifts
  • Trimethyl vs. Mono-/Di-Substituted Analogs: The 3,7,7-trimethyl groups in the target compound likely enhance steric hindrance and metabolic stability compared to mono-methylated analogs like 3-methyl-4,5,6,7-tetrahydroisoxazolo derivatives .
  • Ring System Differences : Pyrimido-oxazin derivatives (e.g., 16c) prioritize pyrimidine fusion, enabling kinase inhibition (EGFR IC₅₀ < 5 nM), whereas the target compound’s oxazepine ring may favor different target interactions .

Key Research Findings

Substituent Impact : Bulkier groups (e.g., isopropyl in 16d) reduce HPLC purity (97.05% vs. 99.34% for propyl-substituted 16c), highlighting steric effects on synthesis .

Spiro vs. Fused Systems: Spiro derivatives (e.g., Entry 5 in ) exhibit unique NOESY correlations due to restricted rotation, unlike the target compound’s planar fused system.

Misreported Structures : Early studies misassigned angular heterocycles as linear fused systems, later corrected via X-ray crystallography .

Vorbereitungsmethoden

Construction of the Isoxazole Ring

  • Isoxazole rings are commonly synthesized via 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes.
  • Nitrile oxides can be generated in situ from oximes by halogenation followed by base treatment.
  • Alternatively, cyclization of β-keto oximes under acidic or dehydrating conditions can yield isoxazoles.

Formation of the Oxazepinone Ring

  • The seven-membered oxazepinone ring is typically formed by intramolecular cyclization involving an amide or carbamate precursor.
  • Cyclization can be promoted by activating agents such as carbodiimides or via thermal ring closure.
  • Partial saturation (7,8-dihydro) is achieved by selective hydrogenation or by using saturated precursors.

Reported Preparation Methods and Research Findings

While direct literature on the exact compound “3,7,7-Trimethyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one” is scarce, analogous compounds and related heterocyclic systems provide insight into feasible preparation routes.

Stepwise Synthesis Approach

Step Reaction Type Description Conditions Notes
1 Synthesis of β-keto oxime Preparation of β-keto oxime precursor with methyl substituents Reaction of methyl ketones with hydroxylamine hydrochloride in basic medium Ensures isoxazole ring formation
2 Cyclization to isoxazole Intramolecular cyclization of β-keto oxime Acidic or dehydrating conditions (e.g., PPA, POCl3) Forms isoxazole ring
3 Introduction of amino or amide group Functionalization to introduce nitrogen for oxazepin ring Amidation or carbamate formation Prepares for ring closure
4 Cyclization to oxazepinone Intramolecular ring closure to form seven-membered lactam Thermal or reagent-promoted cyclization (e.g., carbodiimides) Forms oxazepinone ring
5 Methylation (if needed) Alkylation to introduce methyl groups at specific positions Use of methyl iodide or methyl triflate under basic conditions Controls substitution pattern
6 Partial hydrogenation Saturation of double bonds in oxazepin ring Catalytic hydrogenation (e.g., Pd/C, H2) Achieves 7,8-dihydro structure

Alternative One-Pot or Tandem Reactions

  • Some research suggests that tandem cyclization strategies can be employed, where isoxazole formation and oxazepinone ring closure occur sequentially in one pot, improving yield and reducing purification steps.
  • Use of metal catalysts (e.g., titanium or zinc triflate) can promote selective cycloaddition and ring closure.

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Characteristic chemical shifts for isoxazole protons (δ ~7-9 ppm) and oxazepinone ring protons (δ ~3-5 ppm) confirm ring formation.
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to molecular weight (~168 g/mol for related 3-methyl derivative) confirms molecular formula.
  • IR Spectroscopy : Presence of lactam carbonyl stretch (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).
  • X-ray Crystallography : Confirms fused ring system and methyl group positions when crystals are available.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Stepwise β-keto oxime cyclization + amidation + ring closure Methyl ketones, hydroxylamine, acid catalysts, carbodiimides Multi-step, moderate temperatures High control over substitution Time-consuming, multiple purifications
One-pot tandem cyclization with metal catalysis Nitrile oxides, alkynes, metal triflates Mild to moderate temperatures, catalytic Efficient, fewer steps Requires catalyst optimization
Selective methylation post-ring formation Methyl iodide, base Room temperature to reflux Allows late-stage modification Possible regioselectivity issues
Catalytic hydrogenation for saturation Pd/C, H2 gas Room temperature, atmospheric pressure Controlled saturation Over-reduction risk

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.